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Compound of Interest

Compound Name: (R)-CR8 trihydrochloride

Cat. No.: B15543694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-CR8 trihydrochloride with other

Cyclin-Dependent Kinase (CDK) inhibitors, focusing on its unique selectivity for Cyclin K. The

information presented herein is supported by experimental data from peer-reviewed scientific

literature.

Introduction to (R)-CR8 Trihydrochloride and its
Unique Mechanism
(R)-CR8 trihydrochloride is a potent, second-generation derivative of roscovitine, a well-

known CDK inhibitor. While it exhibits inhibitory activity against several CDKs, its most

remarkable feature is its unique mechanism of action against Cyclin K. Unlike traditional

inhibitors that block the enzymatic activity of their targets, (R)-CR8 acts as a "molecular glue." It

facilitates the formation of a ternary complex between the CDK12-Cyclin K complex and the

DDB1 E3 ubiquitin ligase adaptor protein. This induced proximity leads to the ubiquitination and

subsequent proteasomal degradation of Cyclin K, effectively depleting the cell of this crucial

protein.[1][2][3][4] This mode of action offers a distinct advantage in terms of selectivity and

potential therapeutic applications.
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The following table summarizes the half-maximal inhibitory concentrations (IC50) of (R)-CR8
trihydrochloride and other relevant CDK inhibitors against a panel of CDKs. It is important to

note that for Cyclin K, the effect of (R)-CR8 is primarily degradation rather than direct inhibition,

and thus a traditional IC50 value is not applicable.
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure for determining the IC50 values of CDK inhibitors.

Materials:

Purified recombinant CDK/cyclin complexes
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

Substrate (e.g., Histone H1 for CDK1, GST-Rb for CDK4/6)

[γ-³²P]ATP or [γ-³³P]ATP

Test compounds (e.g., (R)-CR8, Roscovitine) dissolved in DMSO

96-well filter plates

Scintillation counter

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 96-well plate, combine the kinase buffer, purified CDK/cyclin complex, and substrate.

Add the diluted test compounds to the wells. A DMSO-only control is included to represent

100% kinase activity.

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (final ATP

concentration is typically at or below the Km for ATP).

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the wells multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove

unincorporated radiolabeled ATP.

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition for each compound concentration relative to the

DMSO control.
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Plot the percentage of inhibition against the logarithm of the compound concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Cyclin K Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of Cyclin K in cultured cells following

treatment with (R)-CR8.

Materials:

Human cancer cell line (e.g., K562)

(R)-CR8 trihydrochloride

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody: Rabbit anti-Cyclin K

Primary antibody: Mouse or Rabbit anti-β-actin (loading control)

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse/rabbit)

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of (R)-CR8 or DMSO (vehicle control) for a

specified time (e.g., 4 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of each lysate using the BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein

loading.

Quantify the band intensities to determine the extent of Cyclin K degradation.

In Vivo Ubiquitination Assay
This protocol is used to demonstrate the ubiquitination of Cyclin K induced by (R)-CR8.

Materials:

Human cell line (e.g., HEK293T)

Plasmids encoding HA-tagged ubiquitin and Flag-tagged Cyclin K
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Transfection reagent

(R)-CR8 trihydrochloride

Proteasome inhibitor (e.g., MG132)

Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

Anti-Flag antibody or beads for immunoprecipitation

Protein A/G agarose beads

Primary antibody: Mouse anti-HA

Primary antibody: Rabbit anti-Flag

HRP-conjugated secondary antibodies

Western blot reagents as described above

Procedure:

Co-transfect cells with plasmids expressing HA-ubiquitin and Flag-Cyclin K.

After 24-48 hours, treat the cells with (R)-CR8 and a proteasome inhibitor (to allow

accumulation of ubiquitinated proteins) for a few hours.

Lyse the cells in a buffer containing deubiquitinase inhibitors.

Immunoprecipitate Flag-Cyclin K from the cell lysates using an anti-Flag antibody coupled to

protein A/G beads.

Wash the beads extensively to remove non-specific binding proteins.

Elute the immunoprecipitated proteins by boiling in SDS sample buffer.

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
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Perform a Western blot analysis using an anti-HA antibody to detect ubiquitinated Cyclin K,

which will appear as a high-molecular-weight smear.

The same membrane can be probed with an anti-Flag antibody to confirm the

immunoprecipitation of Cyclin K.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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